Thalidomide-NH-amido-C5-NH2 hydrochloride
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Overview
Description
Thalidomide-NH-amido-C5-NH2 hydrochloride is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. This compound incorporates a Thalidomide-based cereblon ligand and a linker, making it a crucial component in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules . PROTAC technology is an emerging therapeutic modality in precision medicine, leveraging the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C5-NH2 hydrochloride involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process. The specific steps and conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-amido-C5-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Thalidomide-NH-amido-C5-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation and function.
Biology: Employed in research on protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Thalidomide-NH-amido-C5-NH2 hydrochloride involves its role as an E3 ligase ligand-linker conjugate. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparison with Similar Compounds
Thalidomide-NH-C5-NH2 hydrochloride: Another E3 ligase ligand-linker conjugate with similar properties and applications.
Thalidomide-5-O-C5-NH2 hydrochloride: A compound that also incorporates a Thalidomide-based cereblon ligand and a linker.
Uniqueness: Thalidomide-NH-amido-C5-NH2 hydrochloride is unique due to its specific linker and the resulting properties, such as improved solubility and stability. This uniqueness makes it particularly valuable in the synthesis of PROTAC molecules and other research applications .
Properties
Molecular Formula |
C20H26ClN5O5 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C20H25N5O5.ClH/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28;/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28);1H |
InChI Key |
CQZKSJMXWTXOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN.Cl |
Origin of Product |
United States |
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